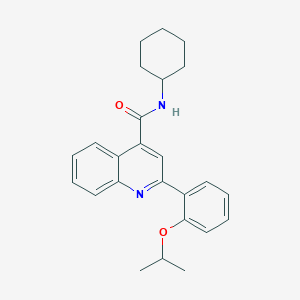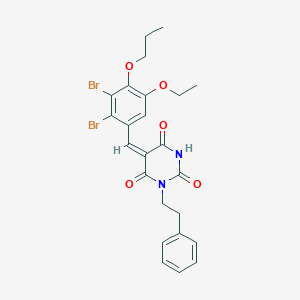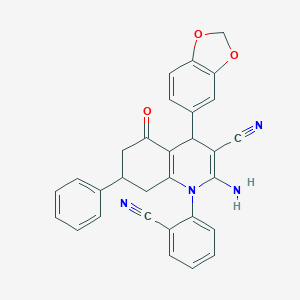![molecular formula C23H19N3O2S B446305 2-(2-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B446305.png)
2-(2-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenyl)-N-[(3-methyl-2-thiophenyl)methylideneamino]-4-quinolinecarboxamide is a member of quinolines.
Scientific Research Applications
Synthesis and Reactivity
- 2-(2-Methoxyphenyl)-N'-[(3-Methyl-2-Thienyl)Methylene]-4-Quinolinecarbohydrazide and related compounds have been synthesized in various research studies, exploring their reactivity and potential applications. For instance, Bingul et al. (2016) synthesized a series of hydrazide compounds incorporating a quinoline moiety, which showed significant anti-cancer activity against several cancer cell lines (Bingul et al., 2016). Similarly, Pakray and Castle (1987) prepared monomethoxynaphtho[1',2':4,5]thieno[2,3-c]quinolines by photocyclization, indicating the versatile chemistry of related compounds (Pakray & Castle, 1987).
Optical Properties and Applications
- The optical properties of compounds similar to 2-(2-Methoxyphenyl)-N'-[(3-Methyl-2-Thienyl)Methylene]-4-Quinolinecarbohydrazide have been extensively studied. Naseema et al. (2010) explored the nonlinear optical properties of hydrazones, demonstrating their potential in optical device applications (Naseema et al., 2010). Li et al. (2002) showed how postfunctionalization of poly(thiophene)s can tune optical properties and enhance solid-state emission, relevant for understanding the behavior of similar compounds (Li et al., 2002).
Structural and Medicinal Chemistry
- The structural aspects and potential medicinal applications of quinoline and thienyl derivatives have been a focus in several studies. Ahmed et al. (2013) synthesized cobalt and cadmium complexes with Schiff-bases derived from similar compounds, examining their biological activities (Ahmed et al., 2013). Osarodion (2022) synthesized and evaluated the antibacterial activity of quinazolinone derivatives, showcasing their potential in pharmaceutical applications (Osarodion, 2022).
Polymers and Materials Science
- In materials science, compounds with structures similar to 2-(2-Methoxyphenyl)-N'-[(3-Methyl-2-Thienyl)Methylene]-4-Quinolinecarbohydrazide have been used to synthesize conducting polymers. Turac et al. (2011) focused on electrochemical copolymerizations of quinoxaline derivatives, contributing to the development of new materials (Turac et al., 2011).
properties
Product Name |
2-(2-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide |
|---|---|
Molecular Formula |
C23H19N3O2S |
Molecular Weight |
401.5g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2S/c1-15-11-12-29-22(15)14-24-26-23(27)18-13-20(17-8-4-6-10-21(17)28-2)25-19-9-5-3-7-16(18)19/h3-14H,1-2H3,(H,26,27)/b24-14+ |
InChI Key |
DNYGCFCSLRQZIP-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-(4-{N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B446222.png)
![N-(3,4-dichlorophenyl)-2-{[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B446224.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B446226.png)
![2,2-dibromo-N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}-1-methylcyclopropanecarbohydrazide](/img/structure/B446227.png)
![Butyl 2-[(cyclohexylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446228.png)
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(3-methoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B446230.png)
![N-[4-(N-{4-[(2-bromophenoxy)methyl]benzoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B446233.png)
![2-[(2-methoxy-5-{(E)-[2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinylidene]methyl}benzyl)oxy]benzamide](/img/structure/B446235.png)
![N'-benzylidene-2-({5-[1-(4-bromoanilino)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B446238.png)

![Ethyl 4-(2-naphthyl)-2-[(3-pyridylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B446242.png)

![Ethyl 2-[(2,3-dimethoxybenzoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B446245.png)